molecular formula C20H28ClN5O3 B1667736 Bamifylline hydrochloride CAS No. 20684-06-4

Bamifylline hydrochloride

Cat. No. B1667736
CAS RN: 20684-06-4
M. Wt: 421.9 g/mol
InChI Key: PDBXHPORMXSXKO-UHFFFAOYSA-N
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Patent
US08343999B2

Procedure details

50 mg of 3-fluoro-4-(2-(4-methylpyridin-2-ylamino)thiazol-5-ylthio)-N-((4-phenylpiperidin-4-yl)methyl)picolinamide (compound example 11) was mixed with 0.05 ml diisopropylethylamine and 1 ml DMF. 24 mg of 4-chloro-3-sulfamoylbenzoic acid and 40 mg HATU were added and the mixture stirred at room temperature overnight. LC/MS showed completed consumption of compound II. Volatiles were evaporated under a stream of nitrogen and the crude product re-dissolved in 2 ml 5% TFA/MeOH and purified by prep HPLC (C-18 reversed phase column, water/MeOH gradient, buffered with 0.1% TFA). Alternatively a water/acetonitrile gradient, buffered with 10 mM NH4OAc can be used. Product containing fractions were filtered through a cartridge filled with cation exchange resin, rinsed with methanol, eluted with 2 M solution of ammonia in methanol and evaporated. The residue was dissolved in methanol, 1.0 equiv. aq. 1.00 N HCl were added and the title compound was isolated as the mono-HCl salt by evaporation. LC/MS (M+H)+: 752. Ret. time: 2.12 min. (Condition J); analytical HPLC Ret. time: 13.29 min (Condition K).
Name
3-fluoro-4-(2-(4-methylpyridin-2-ylamino)thiazol-5-ylthio)-N-((4-phenylpiperidin-4-yl)methyl)picolinamide
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
24 mg
Type
reactant
Reaction Step Two
Name
Quantity
40 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([C:22]([NH:24][CH2:25][C:26]2([C:32]3[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=3)[CH2:31][CH2:30][NH:29][CH2:28][CH2:27]2)=[O:23])=[N:4][CH:5]=[CH:6][C:7]=1[S:8][C:9]1[S:13][C:12]([NH:14][C:15]2[CH:20]=[C:19]([CH3:21])[CH:18]=[CH:17][N:16]=2)=[N:11][CH:10]=1.[CH:38]([N:41](C(C)C)CC)(C)[CH3:39].[Cl:47][C:48]1[CH:56]=[CH:55][C:51]([C:52]([OH:54])=[O:53])=[CH:50][C:49]=1[S:57](=[O:60])(=[O:59])[NH2:58].C[N:62]([C:64]([O:68]N1N=NC2C=CC=NC1=2)=[N+:65]([CH3:67])C)[CH3:63].F[P-](F)(F)(F)(F)F.CN(C=[O:89])C>>[Cl:47][C:48]1[CH:56]=[CH:55][C:51]([C:52]([N:29]2[CH2:28][CH2:27][C:26]([CH2:25][NH:24][C:22](=[O:23])[C:3]3[C:2]([F:1])=[C:7]([S:8][C:9]4[S:13][C:12]([NH:14][C:15]5[CH:20]=[C:19]([CH3:21])[CH:18]=[CH:17][N:16]=5)=[N:11][CH:10]=4)[CH:6]=[CH:5][N:4]=3)([C:32]3[CH:33]=[CH:34][CH:35]=[CH:36][CH:37]=3)[CH2:31][CH2:30]2)=[O:53])=[CH:50][C:49]=1[S:57](=[O:59])(=[O:60])[NH2:58].[CH3:39][CH2:38][N:41]([CH2:51][CH2:52][OH:54])[CH2:6][CH2:5][N:4]1[C:3]2[C:2]([N:62]([CH3:63])[C:64]([N:65]([CH3:67])[C:22]=2[N:24]=[C:25]1[CH2:26][C:32]1[CH:33]=[CH:34][CH:35]=[CH:36][CH:37]=1)=[O:68])=[O:89].[ClH:47] |f:3.4,7.8|

Inputs

Step One
Name
3-fluoro-4-(2-(4-methylpyridin-2-ylamino)thiazol-5-ylthio)-N-((4-phenylpiperidin-4-yl)methyl)picolinamide
Quantity
50 mg
Type
reactant
Smiles
FC=1C(=NC=CC1SC1=CN=C(S1)NC1=NC=CC(=C1)C)C(=O)NCC1(CCNCC1)C1=CC=CC=C1
Name
Quantity
0.05 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
24 mg
Type
reactant
Smiles
ClC1=C(C=C(C(=O)O)C=C1)S(N)(=O)=O
Name
Quantity
40 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
consumption of compound II
CUSTOM
Type
CUSTOM
Details
Volatiles were evaporated under a stream of nitrogen
DISSOLUTION
Type
DISSOLUTION
Details
the crude product re-dissolved in 2 ml 5% TFA/MeOH
CUSTOM
Type
CUSTOM
Details
purified by prep HPLC (C-18 reversed phase column, water/MeOH gradient, buffered with 0.1% TFA)
ADDITION
Type
ADDITION
Details
Product containing fractions
FILTRATION
Type
FILTRATION
Details
were filtered through a cartridge
ADDITION
Type
ADDITION
Details
filled with cation exchange resin
WASH
Type
WASH
Details
rinsed with methanol
WASH
Type
WASH
Details
eluted with 2 M solution of ammonia in methanol
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol
ADDITION
Type
ADDITION
Details
1.0 equiv. aq. 1.00 N HCl were added

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(C=C(C(=O)N2CCC(CC2)(C2=CC=CC=C2)CNC(C2=NC=CC(=C2F)SC2=CN=C(S2)NC2=NC=CC(=C2)C)=O)C=C1)S(N)(=O)=O
Name
Type
product
Smiles
CCN(CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC3=CC=CC=C3)CCO.Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.